Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate

Catalog No.
S3434278
CAS No.
59138-83-9
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate

CAS Number

59138-83-9

Product Name

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate

IUPAC Name

methyl 1-methyl-4H-pyridine-3-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h3,5-6H,4H2,1-2H3

InChI Key

UJTANRJAPQJTLF-UHFFFAOYSA-N

SMILES

CN1C=CCC(=C1)C(=O)OC

Canonical SMILES

CN1C=CCC(=C1)C(=O)OC

Calcium Channel Blocker

Scientific Field:
Summary: Experimental Procedures:
Results:

Neuroprotective Agent

Scientific Field:
Summary:
Experimental Procedures:
Results:

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is a member of the 1,4-dihydropyridine family, which is recognized for its significant pharmaceutical applications. The compound features a dihydropyridine ring that is substituted with a methyl group and a carboxylate ester. This structural arrangement contributes to its potential biological activity, particularly in cardiovascular treatments, as many 1,4-dihydropyridine derivatives are known to function as calcium channel blockers .

  • Calcium channel blockers: Certain dihydropyridines can block calcium channels in cells, affecting muscle contraction and blood pressure regulation [].
  • Antioxidants: Some dihydropyridines exhibit antioxidant properties [].
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult Safety Data Sheets (SDS) for similar compounds if available.

Future Research Directions

  • Synthesis and characterization of MMDHC to confirm its structure and properties.
  • Investigation of potential biological activities of MMDHC through in vitro and in vivo studies.
  • Comparison with other known dihydropyridines to understand its unique properties and potential applications.

The primary chemical reaction associated with methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is the Hantzsch reaction. This multi-component reaction typically involves an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions in a suitable solvent like ethanol. The reaction results in the formation of various substituted dihydropyridines, including this compound. Optimizations in industrial settings may employ continuous flow reactors to enhance yield and purity while exploring green chemistry approaches for sustainability .

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate has been studied for its potential biological activities, particularly as a calcium channel blocker. These compounds are often investigated for their roles in treating cardiovascular diseases due to their ability to modulate calcium influx in cardiac and smooth muscle cells. Additionally, they may exhibit neuroprotective properties and other pharmacological effects such as antioxidative and anti-inflammatory activities .

The synthesis of methyl 1-methyl-1,4-dihydropyridine-3-carboxylate primarily utilizes the Hantzsch reaction. The general procedure includes:

  • Reactants: An aldehyde, a β-keto ester, and ammonia or an ammonium salt.
  • Conditions: The reaction is typically conducted under reflux in ethanol or another suitable solvent.
  • Optimization: In industrial applications, modifications may include continuous flow reactors and environmentally friendly methodologies such as solvent-free conditions or recyclable catalysts to improve efficiency and reduce waste .

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate has diverse applications across several fields:

  • Pharmaceuticals: Investigated as a potential calcium channel blocker for cardiovascular therapies.
  • Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Explored for its properties in creating new materials and agrochemicals .

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate shares structural similarities with several other compounds within the dihydropyridine family. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate67367-27-50.88
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate10177-34-10.96
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate74632-03-40.94
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid10561-89-40.88

Uniqueness

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and its potential applications as a calcium channel blocker. Its structural characteristics contribute to distinct pharmacological properties that differentiate it from other similar compounds in the family .

XLogP3

0.9

Dates

Modify: 2024-04-15

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